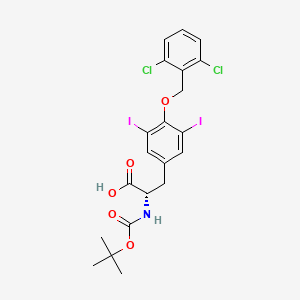
Boc-3,5-diiodo-tyr(2',6'-dichloro-bzl)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-3,5-diiodo-tyr(2’,6’-dichloro-bzl)-OH is a synthetic derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, two iodine atoms at the 3 and 5 positions of the tyrosine ring, and a 2’,6’-dichlorobenzyl group attached to the hydroxyl group of tyrosine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-3,5-diiodo-tyr(2’,6’-dichloro-bzl)-OH typically involves multiple steps:
Protection of the Amino Group: The amino group of tyrosine is protected using a tert-butoxycarbonyl (Boc) group.
Iodination: The aromatic ring of the protected tyrosine is iodinated at the 3 and 5 positions using iodine and a suitable oxidizing agent.
Attachment of the 2’,6’-Dichlorobenzyl Group: The hydroxyl group of the iodinated tyrosine is reacted with 2,6-dichlorobenzyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Boc-3,5-diiodo-tyr(2’,6’-dichloro-bzl)-OH can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other groups using nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino compound.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Oxidation/Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atoms.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for potential therapeutic applications, such as in the development of drugs targeting specific pathways.
Industry: Used in the production of specialized chemicals and materials.
作用機序
The mechanism of action of Boc-3,5-diiodo-tyr(2’,6’-dichloro-bzl)-OH depends on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The presence of iodine and dichlorobenzyl groups can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Boc-tyrosine: A simpler derivative with only the Boc protecting group.
3,5-Diiodo-tyrosine: Lacks the Boc and dichlorobenzyl groups.
2,6-Dichlorobenzyl-tyrosine: Lacks the Boc and iodine groups.
Uniqueness
Boc-3,5-diiodo-tyr(2’,6’-dichloro-bzl)-OH is unique due to the combination of Boc protection, iodination, and dichlorobenzyl substitution. This combination can confer specific chemical properties and biological activities that are distinct from other similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended.
生物活性
Boc-3,5-diiodo-Tyr(2',6'-dichloro-bzl)-OH is a modified amino acid derivative that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its significance in biochemical research.
This compound has the following chemical characteristics:
- Molecular Formula : C21H23Cl2NO5
- Molecular Weight : 440.32 g/mol
- CAS Number : 40298-71-3
- Solubility : Soluble in DMSO and other organic solvents.
The compound is known for its stability and reactivity due to the presence of halogenated groups, which can significantly influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to mimic natural substrates in enzymatic reactions. The halogenation of the tyrosine residue alters the electronic properties of the molecule, potentially enhancing its interaction with various biological targets, including enzymes and receptors.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by mimicking substrate structures, thereby affecting metabolic pathways.
- Receptor Modulation : Its structural similarity to neurotransmitters allows it to interact with receptors involved in signaling pathways.
Biological Activity
Research has demonstrated various biological activities associated with this compound:
- Antioxidant Properties : Studies indicate that halogenated tyrosines exhibit enhanced antioxidant activity compared to their non-halogenated counterparts. This property is crucial for protecting cells from oxidative stress.
- Immunomodulatory Effects : The compound has shown potential in modulating immune responses. It can influence the expression of cytokines and chemokines, which are vital for immune system functioning .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Antioxidant Activity :
- Immunomodulatory Study :
Data Table: Summary of Biological Activities
特性
IUPAC Name |
(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2I2NO5/c1-21(2,3)31-20(29)26-17(19(27)28)9-11-7-15(24)18(16(25)8-11)30-10-12-13(22)5-4-6-14(12)23/h4-8,17H,9-10H2,1-3H3,(H,26,29)(H,27,28)/t17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSUVXKMJNXSKB-KRWDZBQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OCC2=C(C=CC=C2Cl)Cl)I)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OCC2=C(C=CC=C2Cl)Cl)I)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2I2NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













